molecular formula C20H30O B011935 5,6-Dihydroretinal CAS No. 19907-28-9

5,6-Dihydroretinal

Cat. No. B011935
CAS RN: 19907-28-9
M. Wt: 286.5 g/mol
InChI Key: UREHIXRTGAZOND-BOOMUCAASA-N
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Description

5,6-Dihydroretinal is a chemical compound with the molecular formula C20H30O . It has an average mass of 286.452 Da and a mono-isotopic mass of 286.229675 Da . It contains a total of 51 bonds, including 21 non-H bonds, 5 multiple bonds, 5 rotatable bonds, 5 double bonds, 1 six-membered ring, and 1 aliphatic aldehyde .


Synthesis Analysis

Isomers of this compound have been synthesized previously and used to form pigment analogues of bovine rhodopsin . The synthesis process involves the use of 5,6-dihydro- and 5,6-dihydrodesmethylretinals .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring and an aliphatic aldehyde . The structure also contains 5 double bonds and 5 rotatable bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 364.11°C and a melting point of 68.66°C . The Log Octanol-Water Partition Coefficient (Log Kow) is estimated to be 7.56 .

Scientific Research Applications

  • Studying Opsin Shifts in Hydroretinochromes : Tsujimoto, Iida, Sheves, and Ohashi (1997) utilized 5,6-Dihydroretinal in research focusing on the irregularity in opsin shifts of hydroretinochromes (Tsujimoto et al., 1997).

  • Functional Aromatic Scaffolds and Biomimetic Polymers : D’Ischia, Napolitano, and Pezzella (2011) discussed the potential of 5,6-Dihydroxyindoles in designing new functional aromatic scaffolds, biomimetic polymers, and nanomaterials with tailored optical and electronic properties (D’Ischia et al., 2011).

  • Creation of Synthetic Visual Pigment Analogs : Blatz, Dewhurst, Balasubramaniyan, and Balasubramaniyan (1968) used this compound III to create a new synthetic visual pigment analog of cattle opsin, exhibiting spectral properties and photochemical behavior similar to naturally occurring pigments (Blatz et al., 1968).

  • Role in Eumelanin Biosynthesis : Arzillo (2010) highlighted the central role of 5,6-Dihydroxyindole in the biosynthesis of eumelanins, which are crucial in determining human skin, hair, and eye pigmentation (Arzillo, 2010).

  • Inhibiting Skin Tumor Promotion : Verma, Slaga, Wertz, Mueller, and Boutwell (1980) investigated how 5,6-epoxyretinoic acid and its metabolite, 5,6-dihydroretinoic acid, can inhibit skin tumor promotion, useful for screening potential prophylactic activities of new retinoids (Verma et al., 1980).

  • In Vivo Imaging of HSV1-TK : Bar‐Shir, Liu, Liang, Yadav, McMahon, Walczak, Nimmagadda, Pomper, Tallman, Greenberg, van Zijl, Bulte, and Gilad (2013) reported that 5-methyl-5,6-dihydrothymidine is an optimal probe for in vivo imaging of herpes simplex virus type-1 thymidine kinase (Bar‐Shir et al., 2013).

  • Kinetic Study of Oxidation Products : Bienvenu and Cadet (1996) focused on the synthesis and kinetic study of the diastereomers of 5,6-dihydroxy-5,6-dihydro-5-methyl-2'-deoxycytidine, important for understanding the oxidation products of 5-methyl-2'-deoxycytidine (Bienvenu & Cadet, 1996).

  • Formation of Pigment Analogues of Bacteriorhodopsin : Mao, Govindjee, Ebrey, Arnaboldi, Balogh‐Nair, Nakanishi, and Crouch (1981) demonstrated that this compound forms pigment analogues of bacteriorhodopsin, which show proton pumping ability in egg lecithin vesicles (Mao et al., 1981).

properties

CAS RN

19907-28-9

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethylcyclohexyl)nona-2,4,6,8-tetraenal

InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15,18-19H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8-,17-13-

InChI Key

UREHIXRTGAZOND-BOOMUCAASA-N

Isomeric SMILES

CC1CCCC(C1/C=C/C(=C\C=C\C(=C/C=O)\C)/C)(C)C

SMILES

CC1CCCC(C1C=CC(=CC=CC(=CC=O)C)C)(C)C

Canonical SMILES

CC1CCCC(C1C=CC(=CC=CC(=CC=O)C)C)(C)C

Other CAS RN

72535-16-1

synonyms

5,6-dihydroretinal
5,6-dihydroretinal, (cis)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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